ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-30-18-13-9-8-12-17(18)24-20(27)15-32-19-14-21(28)26(16-10-6-5-7-11-16)25-22(19)23(29)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWFMCYFGHWISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyphenyl isocyanate with an appropriate methoxy-substituted pyridazine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and pH, ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Pyridazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of the target compound with five analogs, focusing on substituent effects, electronic properties, and functional group interactions.
Structural and Functional Group Analysis
Table 1: Comparative Structural Features of Pyridazine Derivatives
Substituent Effects on Physicochemical Properties
In contrast, trifluoromethyl groups in and are strongly electron-withdrawing, increasing lipophilicity and metabolic stability . Sulfanyl groups in and introduce sulfur’s polarizability, which may improve π-stacking in crystals but reduce aqueous solubility compared to oxygen-based substituents .
Hydrogen-Bonding and Crystallization: The target compound’s carbamoyl NH and ester carbonyl groups enable diverse hydrogen-bonding motifs, likely leading to tightly packed crystals, as suggested by graph-set analysis principles .
Steric Considerations :
- The o-tolyl group in introduces steric hindrance near the pyridazine ring, which may hinder intermolecular interactions or binding to biological targets compared to the target compound’s unhindered phenyl group .
Biological Activity
Ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridazine ring, which is integral to its biological activity. The synthesis typically involves multi-step organic reactions, including the reaction of 2-ethoxyphenyl isocyanate with methoxy-substituted pyridazine derivatives under controlled conditions. This process is often performed in an inert atmosphere to minimize side reactions.
Biological Activity
Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furoquinolone have shown efficacy against various bacterial strains and fungi .
Anticancer Potential:
Several studies have highlighted the anticancer properties of related compounds. For example, derivatives have been tested on human promyelocytic leukemia (HL-60) cells, demonstrating cytotoxic effects that lead to apoptosis. The mechanisms involved include the activation of caspase-3 and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, altering their activity.
- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis through pathways involving increased intracellular calcium levels and reactive oxygen species (ROS) production .
- Cell Cycle Arrest: Studies indicate that these compounds can affect the cell cycle profile, leading to increased apoptotic fractions in treated cells .
Case Study 1: Anticancer Activity in HL-60 Cells
A study assessed the effects of a related compound on HL-60 cells. It was found that at a concentration of 50 µM, there was a significant reduction in cell proliferation and an increase in apoptotic markers such as caspase-3 activity and Bax expression while decreasing Bcl-2 levels .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of similar derivatives against a range of pathogens. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | Ethyl derivative | 50 µM | Induced apoptosis via caspase activation |
| Antimicrobial | Furoquinolone derivative | Varies | Significant reduction in bacterial growth |
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step organic reactions, such as condensation of substituted pyridazine precursors with carbamoyl methoxy derivatives under acidic or basic conditions. For example, analogous compounds are synthesized via:
- Step 1 : Formation of the pyridazine core using ethyl acetoacetate and phenylhydrazine derivatives .
- Step 2 : Introduction of the carbamoyl methoxy group via nucleophilic substitution or coupling reactions (e.g., using 2-ethoxyphenyl isocyanate) .
Characterization : - NMR : H and C NMR confirm substituent integration and regiochemistry (e.g., δ ~12.5 ppm for NH protons in carbamoyl groups) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 402.2 for similar structures) .
Q. Which analytical techniques are critical for assessing purity and stability?
- HPLC/GC-MS : Quantify purity (>95% for research-grade compounds) and detect degradation products under varying conditions (e.g., thermal stress or hydrolysis) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state stability .
- TGA/DSC : Evaluates thermal decomposition profiles (e.g., melting points and exothermic transitions) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction intermediates and transition states. For example, ICReDD employs reaction path searches to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Molecular Dynamics : Simulates solvent effects and steric hindrance during carbamoylation or esterification steps .
Example : DFT studies on analogous pyridazine derivatives revealed charge distribution at the carbonyl oxygen, guiding regioselective modifications .
Q. What experimental design strategies address contradictions in synthetic yield data?
-
Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading). For example:
Factor Low (-1) High (+1) Temp (°C) 60 100 Catalyst (mol%) 5 15 Response surface modeling identifies optimal conditions while minimizing runs . -
Statistical Analysis : ANOVA resolves discrepancies in yield reproducibility caused by uncontrolled variables (e.g., moisture sensitivity) .
Q. What mechanistic insights explain its potential pharmacological activity?
- Target Binding Studies : Molecular docking predicts interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Analogous compounds inhibit NF-κB pathways, reducing pro-inflammatory cytokines .
- Metabolic Stability Assays : Microsomal incubation (e.g., rat liver microsomes) evaluates oxidative degradation, guiding structural modifications to enhance bioavailability .
Q. How can structural modifications improve its selectivity in biological systems?
-
SAR Studies : Replace the ethoxy group with halogens or electron-withdrawing groups to modulate lipophilicity and target affinity. For example:
Modification LogP Change IC50 (μM) -OEt (original) 2.8 12.4 -Cl 3.1 8.9 -CF₃ 3.5 5.2 Data from similar pyridazines suggest trifluoromethyl groups enhance membrane permeability .
Methodological Considerations
Q. How should researchers validate conflicting spectral data (e.g., NMR vs. XRD)?
- Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA software). Discrepancies in aromatic proton shifts may indicate conformational flexibility in solution vs. rigid crystal structures .
- 2D NMR : HSQC and NOESY resolve overlapping signals and confirm spatial proximity of substituents .
Q. What safety protocols are essential during synthesis and handling?
- Hazard Mitigation : Use fume hoods for reactions involving volatile isocyanates (carbamoyl group precursors). Refer to SDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., spill neutralization) .
- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of ester and carbamate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
